Hydrogen Bond Donor Count Divergence: 3-Oxo Scaffold vs. Toxoflavin-Class 5,7-Diones
The target compound possesses one hydrogen bond donor (N2-H), whereas toxoflavin (1,6-dimethyl-5,7-dione) possesses zero hydrogen bond donors due to N1 and N6 methylation [1][2]. This single HBD difference is structurally significant for target engagement: the 3-oxo scaffold can act as a hydrogen bond donor in kinase hinge-binding motifs or protease active sites, while the 5,7-dione scaffold relies exclusively on hydrogen bond acceptor interactions [1][2]. The additional HBD also increases aqueous solubility potential (favorable for formulation) while potentially reducing passive membrane permeability relative to the zero-HBD toxoflavin series [1].
| Evidence Dimension | Hydrogen Bond Donor Count |
|---|---|
| Target Compound Data | 1 HBD (N2-H) |
| Comparator Or Baseline | Toxoflavin (CAS 84-82-2): 0 HBD |
| Quantified Difference | Δ = 1 HBD (qualitative: present vs. absent) |
| Conditions | Computed by Cactvs 3.4.6.11 / PubChem release 2021.05.07 (target); PubChem release 2025.04.14 (toxoflavin) |
Why This Matters
A scaffold with an HBD enables binding modes (e.g., hinge-region hydrogen bonding in kinases) that are inaccessible to the zero-donor toxoflavin class, directly influencing target selectivity and library design strategy.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 45080510, Pyrimido[5,4-e][1,2,4]triazin-3(2H)-one. https://pubchem.ncbi.nlm.nih.gov/compound/45080510. Accessed May 2026. View Source
- [2] National Center for Biotechnology Information. PubChem Compound Summary for CID 66541, Xanthothricin (Toxoflavin). https://pubchem.ncbi.nlm.nih.gov/compound/66541. Accessed May 2026. View Source
